molecular formula C28H15N3O8 B11110976 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione

2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11110976
M. Wt: 521.4 g/mol
InChI Key: UKOIWZWDLNXKBJ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the hydroxyphenyl and nitro-dioxo-isoindole groups through various coupling reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and waste management would also be critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or signaling molecules.

Medicine

The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitro and hydroxyl groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro-dioxo-isoindole group.

    5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl derivatives: Lacks the hydroxyphenyl group.

Uniqueness

The combination of the hydroxyphenyl and nitro-dioxo-isoindole groups in 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione imparts unique chemical and physical properties, making it distinct from other similar compounds. This uniqueness could be leveraged in designing new materials or drugs with specific desired properties.

Properties

Molecular Formula

C28H15N3O8

Molecular Weight

521.4 g/mol

IUPAC Name

2-[4-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C28H15N3O8/c32-18-6-1-15(2-7-18)29-26(34)22-12-10-20(14-24(22)28(29)36)39-19-8-3-16(4-9-19)30-25(33)21-11-5-17(31(37)38)13-23(21)27(30)35/h1-14,32H

InChI Key

UKOIWZWDLNXKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-])O

Origin of Product

United States

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